molecular formula C14H19N3O3 B1399334 3-(3-(1-Acetylpiperidin-4-yl)pyrazin-2-yl)propanoic acid CAS No. 1316223-69-4

3-(3-(1-Acetylpiperidin-4-yl)pyrazin-2-yl)propanoic acid

Cat. No.: B1399334
CAS No.: 1316223-69-4
M. Wt: 277.32 g/mol
InChI Key: SSYBRYYAPZUDIW-UHFFFAOYSA-N
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Description

3-(3-(1-Acetylpiperidin-4-yl)pyrazin-2-yl)propanoic acid is a heterocyclic compound that features a piperidine ring and a pyrazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-(1-Acetylpiperidin-4-yl)pyrazin-2-yl)propanoic acid typically involves the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving a suitable precursor such as 1,5-diaminopentane.

    Acetylation: The piperidine ring is then acetylated using acetic anhydride to form 1-acetylpiperidine.

    Formation of the Pyrazine Ring: The pyrazine ring is synthesized separately through a condensation reaction involving appropriate precursors such as 2,3-diaminopyrazine.

    Coupling Reaction: The acetylpiperidine and pyrazine rings are coupled together using a suitable linker, such as a propanoic acid derivative, under specific reaction conditions to form the final compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of automated reactors, precise temperature control, and efficient purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3-(3-(1-Acetylpiperidin-4-yl)pyrazin-2-yl)propanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups using reagents like halogens or alkylating agents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with different functional groups.

Scientific Research Applications

3-(3-(1-Acetylpiperidin-4-yl)pyrazin-2-yl)propanoic acid has several scientific research applications:

    Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Organic Synthesis: The compound serves as an intermediate in the synthesis of complex organic molecules.

    Material Science: It is used in the development of novel materials with specific properties such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of 3-(3-(1-Acetylpiperidin-4-yl)pyrazin-2-yl)propanoic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    3-(4-Methylpiperazin-1-yl)propanoic acid: Similar structure but with a methyl group on the piperazine ring.

    3-(3-(1-Acetylpiperidin-4-yl)pyrazin-2-yl)butanoic acid: Similar structure but with a butanoic acid linker instead of propanoic acid.

Uniqueness

3-(3-(1-Acetylpiperidin-4-yl)pyrazin-2-yl)propanoic acid is unique due to its specific combination of a piperidine ring and a pyrazine ring, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specific applications in medicinal chemistry and material science.

Properties

IUPAC Name

3-[3-(1-acetylpiperidin-4-yl)pyrazin-2-yl]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19N3O3/c1-10(18)17-8-4-11(5-9-17)14-12(2-3-13(19)20)15-6-7-16-14/h6-7,11H,2-5,8-9H2,1H3,(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSYBRYYAPZUDIW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCC(CC1)C2=NC=CN=C2CCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-(3-(1-Acetylpiperidin-4-yl)pyrazin-2-yl)propanoic acid
Reactant of Route 2
3-(3-(1-Acetylpiperidin-4-yl)pyrazin-2-yl)propanoic acid
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3-(3-(1-Acetylpiperidin-4-yl)pyrazin-2-yl)propanoic acid
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3-(3-(1-Acetylpiperidin-4-yl)pyrazin-2-yl)propanoic acid
Reactant of Route 5
3-(3-(1-Acetylpiperidin-4-yl)pyrazin-2-yl)propanoic acid
Reactant of Route 6
Reactant of Route 6
3-(3-(1-Acetylpiperidin-4-yl)pyrazin-2-yl)propanoic acid

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